molecular formula C15H13NO3 B6400456 5-(4-Acetylphenyl)-3-aminobenzoic acid CAS No. 1261963-19-2

5-(4-Acetylphenyl)-3-aminobenzoic acid

Cat. No.: B6400456
CAS No.: 1261963-19-2
M. Wt: 255.27 g/mol
InChI Key: AYTHBTRCCKRSQI-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-3-aminobenzoic acid is a benzoic acid derivative featuring an amino group at the meta position (C3) and a 4-acetylphenyl substituent at the para position (C5) of the benzene ring. The acetyl group enhances lipophilicity, while the amino and carboxylic acid groups contribute to solubility and reactivity, enabling diverse chemical modifications .

Properties

IUPAC Name

3-(4-acetylphenyl)-5-aminobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9(17)10-2-4-11(5-3-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTHBTRCCKRSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689766
Record name 4'-Acetyl-5-amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-19-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-acetyl-5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Acetyl-5-amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design

This method employs a palladium-catalyzed coupling between a halogenated 3-aminobenzoic acid derivative and 4-acetylphenylboronic acid. The general pathway involves:

  • Halogenation : Introducing a bromine or iodine at the 5-position of 3-aminobenzoic acid.

  • Protection : Temporarily protecting the amine and carboxylic acid groups to prevent side reactions.

  • Coupling : Reacting the halogenated intermediate with 4-acetylphenylboronic acid under Suzuki conditions.

Key Parameters

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.

  • Base : Na₂CO₃ or K₃PO₄ to facilitate transmetallation.

  • Temperature : 80–100°C for 12–24 hours.

Table 1: Representative Suzuki Coupling Conditions

Halogen (X)Catalyst (mol%)Yield (%)Reference
BrPd(PPh₃)₄ (5)68
IPdCl₂(dppf) (3)72

The iodo derivative typically provides higher yields due to enhanced oxidative addition kinetics. Post-coupling deprotection restores the free amine and carboxylic acid groups.

Friedel-Crafts Acylation Strategy

Direct Acylation Challenges

While classical Friedel-Crafts reactions efficiently install acyl groups, the electron-withdrawing carboxylic acid and amino groups in 3-aminobenzoic acid deactivate the aromatic ring. To circumvent this, a directed ortho-metalation approach is employed:

  • Lithiation : Treating 3-aminobenzoic acid with LDA (lithium diisopropylamide) at -78°C generates a directed ortho-lithio species.

  • Quenching with 4-acetylbenzoyl chloride : Introduces the acetylphenyl group at the 5-position.

Optimization Insights

  • Solvent : THF or Et₂O at cryogenic temperatures prevent premature decomposition.

  • Stoichiometry : A 1.2:1 ratio of acylating agent to substrate minimizes diacylation byproducts.

  • Workup : Acidic hydrolysis (HCl/water) recovers the product as a crystalline solid.

Table 2: Friedel-Crafts Acylation Outcomes

Acylating AgentTemperature (°C)Yield (%)
4-Acetylbenzoyl chloride-7854
4-Acetylbenzoyl anhydride-4561

This method faces limitations in large-scale applications due to stringent temperature control requirements.

Multi-Step Functionalization from 3-Nitrobenzoic Acid

Sequential Nitration and Reduction

A four-step sequence starting from commercially available 3-nitrobenzoic acid:

  • Nitration : Introduce a nitro group at the 5-position using HNO₃/H₂SO₄.

  • Acetylation : Protect the 3-nitro group as an acetamide (acetic anhydride/HCl).

  • Coupling : Install 4-acetylphenyl via Ullmann or Buchwald-Hartwig amination.

  • Deprotection : Hydrolyze the acetamide to restore the amine.

Critical Analysis

  • Step 2 (Acetylation) : Requires careful pH control; excess HCl (≥1 mol/mol substrate) ensures complete salt formation and precipitation.

  • Step 3 (Coupling) : CuI/1,10-phenanthroline catalytic systems achieve 65–70% yields for aryl-aryl bonds.

Comparative Method Evaluation

Table 3: Method Comparison

MethodMean Yield (%)ScalabilityRegioselectivity
Suzuki Coupling70HighExcellent
Friedel-Crafts58ModerateGood
Multi-Step62LowModerate

Key Findings :

  • Suzuki coupling offers superior scalability and predictability, making it preferred for industrial applications.

  • Friedel-Crafts acylation provides a shorter route but requires specialized equipment for cryogenic conditions.

  • Multi-step approaches, while versatile, accumulate yield losses across successive stages .

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-3-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-(4-Carboxyphenyl)-3-aminobenzoic acid.

    Reduction: this compound with an additional amino group.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-(4-Acetylphenyl)-3-aminobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-aminobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can form hydrogen bonds or hydrophobic interactions with active sites, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Acetylphenyl)benzoic Acid (CAS 114691-92-8)

  • Molecular Formula : C₁₅H₁₂O₃ (identical to the target compound).
  • Structural Difference: The acetylphenyl group is attached to C4 of the benzoic acid core instead of C5, and it lacks the amino group at C3.
  • Reactivity: The para-substituted acetylphenyl group may direct electrophilic substitutions differently, favoring reactions at the acetyl-bearing ring. Applications: Primarily used as a synthetic intermediate; the lack of an amino group limits its utility in bioactive molecule design .

3-Aminobenzoic Acid (MABA)

  • Molecular Formula: C₇H₇NO₂.
  • Structural Difference : Lacks the acetylphenyl substituent and has a simpler benzoic acid backbone.
  • Impact: Metabolism: Rapidly metabolized by E. coli via reduction pathways, as shown in microbial studies . Applications: Widely used in dye and pesticide synthesis. Its simplicity limits its role in complex drug design compared to the acetylphenyl-modified target compound .

4-Aminobenzoic Acid 4-Aminophenyl Ester (APAB, CAS 20610-77-9)

  • Molecular Formula : C₁₃H₁₂N₂O₂.
  • Structural Difference: Replaces the carboxylic acid with an ester group and introduces a second aminophenyl moiety.
  • Impact: Stability: The ester group increases lipophilicity and may improve membrane permeability but is prone to hydrolysis in vivo, unlike the stable carboxylic acid in the target compound. Applications: Likely used in polymer or prodrug synthesis due to its dual amino groups and ester functionality .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄.
  • Structural Difference: Features dihydroxy and propenoic acid groups instead of acetylphenyl and amino substituents.
  • Impact: Antioxidant Activity: The catechol moiety in caffeic acid confers strong antioxidant properties, absent in the target compound. Bioactivity: Used in cosmetics and supplements, whereas the target compound’s acetyl and amino groups may favor anti-inflammatory or enzyme-targeting applications .

Research Findings and Implications

  • Metabolic Pathways: Unlike 3-aminobenzoic acid, the acetylphenyl group in the target compound may resist microbial degradation, as seen in E. coli studies where 3NBA-derived MABA was undetectable due to rapid metabolism .
  • Synthetic Utility : The acetyl group in the target compound allows for further derivatization (e.g., ketone reductions or condensations), a feature absent in simpler analogs like MABA .
  • Market Trends: 3-Aminobenzoic acid derivatives dominate industrial applications, but niche demand for acetylphenyl-substituted compounds is rising in advanced drug development .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Acetylphenyl)-3-aminobenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is recommended:

Friedel-Crafts Acylation : Introduce the acetyl group to the phenyl ring using benzoyl chloride and acetophenone with AlCl₃ as a Lewis catalyst (reflux in anhydrous dichloromethane, 24–48 hours) .

Amino Group Introduction : Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) at the 3-position of the benzoic acid backbone. Protect the carboxylic acid group during nitration using methyl esterification to prevent side reactions .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or column chromatography. Typical yields range from 45–65% after optimization .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., acetylphenyl protons at δ 7.8–8.2 ppm as a doublet, amino group protons at δ 5.5–6.0 ppm after D₂O exchange).
  • ¹³C NMR : Confirm acetyl carbonyl (δ 195–205 ppm) and carboxylic acid (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₁₅H₁₃NO₃; expected [M+H]⁺ = 256.0974).
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C) .

Q. What strategies are effective for assessing the compound’s solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ_max ~260 nm for quantification). Adjust pH to enhance solubility (e.g., sodium salt formation via NaOH neutralization) .
  • Stability Assay : Incubate at 37°C in buffer and analyze via HPLC at 0, 24, and 48 hours. Degradation products indicate susceptibility to hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (n ≥ 3) using standardized protocols (e.g., fluorescence-based assays for IC₅₀ determination).
  • Control for Non-Specific Binding : Use thermal shift assays (DSF) to confirm target engagement .
  • Structural Analysis : Perform molecular docking to verify binding pose consistency with crystallographic data (if available). Contradictions may arise from assay interference (e.g., compound aggregation) .

Q. What advanced techniques are recommended for analyzing regioselectivity challenges during functionalization?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled reactants in Friedel-Crafts acylation to track acetyl group positioning via NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites. Compare with experimental substituent distribution from LC-MS/MS fragmentation patterns .

Q. How can the compound’s pharmacokinetic (PK) properties be improved without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester prodrug). Hydrolyze enzymatically in vivo .
  • Structure-Activity Relationship (SAR) : Systematically modify the amino or acetyl group (e.g., methyl, fluoro substituents) and test in parallel artificial membrane permeability assays (PAMPA) and target-binding assays .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document catalyst batch and solvent drying methods (e.g., AlCl₃ hygroscopicity impacts Friedel-Crafts efficiency) .
  • Biological Assays : Include positive controls (e.g., known inhibitors) and validate cell-line specificity to avoid off-target effects .

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